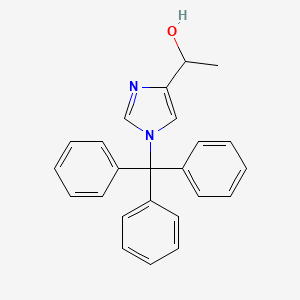

1-(1-trityl-1H-imidazol-4-yl)ethanol

Description

BenchChem offers high-quality 1-(1-trityl-1H-imidazol-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-trityl-1H-imidazol-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-tritylimidazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBMIZVYBLKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492668 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62256-50-2 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 1-(1-trityl-1H-imidazol-4-yl)ethanol

Topic: Structure Elucidation of 1-(1-trityl-1H-imidazol-4-yl)ethanol Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Analytical Scientists, and CMC Leads.[1][2]

Executive Summary

The compound 1-(1-trityl-1H-imidazol-4-yl)ethanol serves as a critical, sterically protected intermediate in the synthesis of highly selective

This guide provides a rigorous, self-validating workflow for confirming the structure of this intermediate, distinguishing it from its thermodynamically less stable 1,5-regioisomer and quantifying potential detritylated impurities.[1]

Synthetic Context & Regiochemical Logic

To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically involves the addition of a methyl Grignard reagent to 1-trityl-1H-imidazole-4-carboxaldehyde .[1][2]

The Steric Imperative (Causality)

The trityl (triphenylmethyl) group is massive.[2] When protecting a 4(5)-substituted imidazole, the trityl group will almost exclusively attach to the nitrogen furthest from the substituent to minimize steric strain (van der Waals repulsion).

-

1,4-isomer (Kinetic & Thermodynamic Product): The trityl group is on N1; the ethanol chain is on C4.[2] The adjacent C5 proton is small, accommodating the bulky trityl group.

-

1,5-isomer (Steric Clash): The trityl group is on N1; the ethanol chain is on C5.[2] This creates severe steric hindrance between the phenyl rings of the trityl group and the alkyl side chain.

Hypothesis: The isolated product is the 1,4-disubstituted imidazole .[1][2] The analytical protocol below is designed to prove this hypothesis.

Analytical Workflow: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (MS) - The "Trityl Whistle"

Before NMR, confirm the molecular skeleton.[2] Trityl-protected compounds exhibit a distinct fragmentation pattern.

-

Expected Signals:

Phase 2: 1H NMR Spectroscopy (The Fingerprint)

Solvent Selection: DMSO-d6 is preferred over CDCl3.[1][2]

-

Reasoning: CDCl3 is often slightly acidic, which can cause slow detritylation (loss of the protecting group) during the acquisition, leading to confusing "ghost" peaks of free imidazole.

Table 1: Predicted 1H NMR Shifts (DMSO-d6, 400 MHz)

| Proton Environment | Multiplicity | Shift ( | Integration | Mechanistic Insight |

| Trityl Aromatics | Multiplet | 7.00 – 7.45 | 15H | Overlaps with Imidazole H-2.[1][2] Dominates the spectrum. |

| Imidazole H-2 | Singlet | ~7.35 – 7.40 | 1H | Deshielded by two nitrogens.[1][2] Often buried in Trityl region.[1][2] |

| Imidazole H-5 | Singlet | ~6.75 – 6.85 | 1H | Critical Diagnostic. Upfield of H-2.[1][2] Proximity to Trityl dictates NOE signal.[1][2] |

| -OH (Hydroxyl) | Doublet | ~4.80 – 5.00 | 1H | Disappears on D2O shake.[1][2] |

| -CH- (Methine) | Quartet/Multiplet | ~4.65 – 4.75 | 1H | Alpha to OH and aromatic ring.[1][2] |

| -CH3 (Methyl) | Doublet | ~1.30 – 1.35 | 3H | Terminal methyl of the ethanol chain.[1][2] |

Phase 3: 2D NMR - The Regiochemistry Proof (NOESY)

This is the self-validating step.[1][2] You must distinguish between the 1,4-isomer and the 1,5-isomer.

-

Experiment: 1D NOE Difference or 2D NOESY.

-

Logic:

Acceptance Criteria:

-

Irradiation of Trityl region (

7.1-7.[1][2]4) -

Irradiation of Trityl region

NO enhancement of the Methine ( -

Result: Confirmation of 1,4-substitution .

Visualization of Structural Logic

The following diagram illustrates the NOE correlations that confirm the 1,4-regioisomer and the synthetic pathway.

Caption: Workflow for distinguishing the kinetic 1,4-isomer from the sterically hindered 1,5-isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Detailed Experimental Protocol

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10-15 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

-

Note: Ensure the DMSO is dry (stored over molecular sieves) to prevent the water peak from obscuring the methine quartet.[2]

-

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

Protocol B: Impurity Profiling (HPLC)

To ensure the "ethanol" side chain was formed and not the "ethyl" (over-reduction) or "acetyl" (oxidation) impurities.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH prevents trityl loss on column).[1][2]

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: UV at 220 nm (Trityl absorption) and 254 nm.[1][2]

-

Validation: The alcohol usually elutes earlier than the starting aldehyde and significantly earlier than the trityl-imidazole (detritylated species elute at the solvent front).[2]

References

-

Medetomidine Synthesis & Intermediates

-

Regioselectivity of Tritylation

-

NMR Characterization of Trityl Imidazoles

Sources

- 1. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Trityl-1H-imidazol-4-yl)acetic acid | C24H20N2O2 | CID 11090087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol | C32H30N2O | CID 42631464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-(1-Trityl-1H-imidazol-4-yl)ethanol: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

1-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 62256-50-2) is a specialized heterocyclic building block used primarily in the synthesis of imidazole-based pharmaceutical agents.[1][2] By masking the N1-position of the imidazole ring with a bulky triphenylmethyl (trityl) group, this molecule allows for regioselective modifications at the C4-position without interference from the acidic pyrrole-like nitrogen. It serves as a critical intermediate in the development of

This guide details the physicochemical properties, synthetic pathways, and reaction kinetics of this intermediate, providing researchers with a self-validating protocol for its handling and derivatization.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a secondary alcohol attached to the C4 position of an imidazole ring, which is sterically shielded and electronically stabilized by the N-trityl group. The trityl group renders the molecule highly lipophilic, facilitating purification in organic solvents while preventing N-alkylation side reactions.

Chemical Identity Table[4][5]

| Property | Specification |

| Chemical Name | 1-(1-Trityl-1H-imidazol-4-yl)ethanol |

| CAS Number | 62256-50-2 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 354.45 g/mol |

| SMILES | CC(O)c1cn(cn1)C(c2ccccc2)(c3ccccc3)c4ccccc4 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~13.5 (Alcohol), ~6.5 (Imidazole conjugate acid) |

Stability & Handling

-

Acid Sensitivity: The N-Trityl bond is acid-labile. Exposure to protic acids (HCl, TFA) or even slightly acidic silica gel can trigger premature deprotection, yielding triphenylmethanol and the free imidazole. Recommendation: Add 1% Triethylamine (TEA) to eluents during chromatographic purification.

-

Oxidation Potential: The secondary alcohol is prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow conversion to the ketone.

Part 2: Synthetic Methodologies

The synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanol is typically achieved via two primary routes: nucleophilic addition to an aldehyde or reduction of a ketone. The choice of pathway depends on the availability of starting materials and the desired stereochemical control.

Method A: Grignard Addition (Nucleophilic Attack)

This method is preferred for introducing the methyl group directly to the aldehyde scaffold.

Protocol:

-

Reagents: 1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq), Dry THF.

-

Setup: Flame-dried 3-neck flask under Argon.

-

Procedure:

-

Dissolve the aldehyde in anhydrous THF (0.2 M concentration).

-

Cool to 0°C.[3]

-

Add MeMgBr dropwise over 30 minutes to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Slowly add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over

.[4]

-

-

Purification: Flash chromatography (Hexane:EtOAc 7:3 + 1% TEA).

Method B: Reduction of Ketone

This method uses the corresponding ketone, 1-(1-trityl-1H-imidazol-4-yl)ethanone, which is often more stable for long-term storage.

Protocol:

-

Reagents: 1-(1-Trityl-1H-imidazol-4-yl)ethanone (1.0 eq), Sodium Borohydride (

, 1.5 eq), Methanol. -

Procedure:

-

Dissolve ketone in MeOH (0.1 M).

-

Add

in portions at 0°C. -

Stir at RT for 3 hours. Monitor by TLC (Ketone

~0.6, Alcohol -

Concentrate MeOH, dilute with water, and extract with DCM.

-

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways to the target ethanol via Grignard addition (top) or Ketone reduction (bottom).

Part 3: Reactivity & Applications

The utility of 1-(1-trityl-1H-imidazol-4-yl)ethanol lies in its ability to undergo functional group interconversions (FGI) while retaining the N-protecting group.

Oxidation to Ketone

Re-oxidation yields the ketone, a key intermediate for introducing different alkyl groups via further Grignard reactions.

-

Reagents:

(activated) in DCM or Swern Oxidation conditions. -

Note: Avoid Jones Reagent (Chromic acid) as the strong acid will deprotect the trityl group.

Dehydration to Vinyl Imidazole

This is the critical step for synthesizing Medetomidine analogs. The alcohol is dehydrated to form the vinyl group.

-

Mechanism: E1 or E2 elimination.

-

Reagents:

/ Pyridine or -

Caution: Requires careful pH control to prevent trityl loss.

Deprotection

Removal of the trityl group yields the free imidazole, 4-(1-hydroxyethyl)-1H-imidazole.

-

Reagents: Acetic Acid / Water (reflux) or dilute HCl.

-

Kinetics: Fast at pH < 2.

Visualization: Reaction Network

Figure 2: Divergent reactivity profile showing oxidation, dehydration, and deprotection pathways.

Part 4: Analytical Characterization

For validation of the synthesized product, the following spectral data is expected.

1H NMR (400 MHz, )

- 7.35 - 7.05 (m, 15H): Trityl aromatic protons (Multiplet).

- 7.38 (s, 1H): Imidazole C2-H (Deshielded singlet).

- 6.75 (s, 1H): Imidazole C5-H (Shielded singlet).

-

4.85 (q,

-

1.48 (d,

Mass Spectrometry (ESI+)[7]

-

Observed Mass:

243.1 ( -

Molecular Ion:

(Often weak due to trityl loss).

References

-

CymitQuimica. 1-(1-Trityl-1H-imidazol-4-yl)-ethanol Product Sheet. Retrieved from

-

PubChem. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol (Medetomidine Intermediate). National Library of Medicine. Retrieved from [5]

-

BenchChem. Synthesis routes of 1-Tritylimidazole derivatives. Retrieved from

-

Google Patents. Method for synthesizing medetomidine (CN112194626A). Retrieved from

-

ChemicalBook. 1-(1-trityl-1H-imidazol-4-yl)ethanol MSDS. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. US8835646B2 - Organic compounds - Google Patents [patents.google.com]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol | C32H30N2O | CID 42631464 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(1-trityl-1H-imidazol-4-yl)ethanol CAS number 62256-50-2

Executive Summary

1-(1-Trityl-1H-imidazol-4-yl)ethanol is a critical synthetic intermediate utilized primarily in the development of imidazole-based alpha-2 adrenergic agonists, including Detomidine and Medetomidine .[1] Its structural significance lies in the trityl (triphenylmethyl) protecting group, which shields the N1-nitrogen of the imidazole ring, directing regioselectivity during functionalization of the C4-position.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Grignard addition, critical handling requirements due to the acid-labile trityl group, and validated characterization protocols (NMR/HPLC).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(1-Triphenylmethyl-1H-imidazol-4-yl)ethanol |

| CAS Number | 62256-50-2 |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |

| pKa (Imidazole) | ~6.0 (Protonation occurs at N3; N1 is substituted) |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in acidic media |

Synthetic Utility & Mechanism[2][3]

The synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanol is the pivotal step in constructing the carbon skeleton of 4-substituted imidazole drugs.[1] The process typically involves the nucleophilic addition of a methyl Grignard reagent to 1-trityl-1H-imidazole-4-carbaldehyde .[1]

Reaction Pathway

The trityl group serves a dual purpose:

-

Solubility Enhancement: It renders the polar imidazole ring soluble in organic solvents (THF) required for Grignard reactions.

-

Protection: It prevents deprotonation of the N1-H (pKa ~14), which would otherwise quench the Grignard reagent.

Figure 1: Synthetic pathway from the aldehyde precursor to the target ethanol derivative, and subsequent oxidation to the ketone (a key step in Detomidine synthesis).[2][3][4][5][6]

Experimental Protocols

Synthesis Protocol (Grignard Addition)

Note: All glassware must be flame-dried and flushed with Nitrogen/Argon.[1]

Reagents:

-

1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq)[1]

-

Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve 1-trityl-1H-imidazole-4-carbaldehyde (10 g, 29.6 mmol) in anhydrous THF (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add MeMgBr (11.8 mL, 35.5 mmol) over 20 minutes. Maintain internal temperature < 5°C. The solution may turn slightly yellow/cloudy.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor conversion by TLC (SiO₂, 50% EtOAc/Hexanes).

-

Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (50 mL) to quench excess Grignard. Caution: Exothermic gas evolution.

-

Extraction: Dilute with Ethyl Acetate (100 mL). Separate layers. Extract aqueous phase with EtOAc (2 x 50 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Toluene or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Characterization (NMR & HPLC)

Nuclear Magnetic Resonance (NMR) Expectations: The trityl group dominates the aromatic region, while the ethyl side chain provides distinct aliphatic signals.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.35 (m, 9H): Trityl meta/para protons.

-

δ 7.10–7.15 (m, 6H): Trityl ortho protons.

-

δ 7.45 (d, J=1.5 Hz, 1H): Imidazole C2-H (Deshielded).

-

δ 6.78 (d, J=1.5 Hz, 1H): Imidazole C5-H.

-

δ 4.85 (q, J=6.5 Hz, 1H): CH -OH (Methine quartet).

-

δ 1.52 (d, J=6.5 Hz, 3H): CH-CH₃ (Methyl doublet).

-

HPLC Method (Reverse Phase): Due to the lipophilic trityl group, a high strength organic modifier is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% → 90% B (Elution of Trityl-Alcohol)

-

15-20 min: 90% B[1]

-

-

Detection: UV @ 220 nm (Trityl absorption) and 254 nm.

-

Retention Time: Expect elution late in the gradient (~12-14 min) due to high hydrophobicity.[1]

Handling & Stability: The Trityl Sensitivity

The trityl (triphenylmethyl) group is acid-labile.[1] Exposure to acidic environments (pH < 4) will cause detritylation , yielding the free imidazole and triphenylmethanol.

Figure 2: Degradation pathway under acidic stress.[1] To maintain integrity, store the compound in a cool, dry place and avoid using acidic modifiers (like TFA) in HPLC unless rapid elution is confirmed.

Storage Recommendations:

-

Temperature: 2-8°C (Refrigerator).

-

Atmosphere: Inert (Argon/Nitrogen) preferred to prevent moisture absorption, which can catalyze slow hydrolysis over time.

References

-

Synthesis of Detomidine Intermediates

- Karjalainen, A., et al. "Synthesis of 4-substituted imidazoles." US Patent 4,563,527. (Describes the Grignard addition to trityl-imidazole-carboxaldehyde).

-

- Organic compounds (Aldosterone Synthase Inhibitors). (Explicitly cites synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanol from the aldehyde).

-

Trityl Group Chemistry

-

Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience. (Authoritative source on Trityl group stability and deprotection conditions).

-

-

Analytical Data (Analogous Structures)

-

HPLC Methodologies for Imidazoles

-

Research Journal of Pharmacy and Technology. "A Novel Validated RP-HPLC Method for the estimation of Ticagrelor." (Demonstrates standard phosphate/methanol gradients for nitrogen-heterocycles). .

-

Sources

- 1. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. minio.scielo.br [minio.scielo.br]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unipr.it [air.unipr.it]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Comprehensive Characterization and Application of 1-(1-Trityl-1H-imidazol-4-yl)ethanol

The following is an in-depth technical guide on the physical properties, synthesis, and application of 1-(1-Trityl-1H-imidazol-4-yl)ethanol .

Executive Summary

1-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 62256-50-2) is a critical intermediate in organic synthesis, specifically serving as a protected building block for imidazole-based pharmaceuticals.[1] It is structurally characterized by an imidazole ring protected at the

This compound is of particular significance in the development of

Molecular Identity & Physicochemical Profile[2][3]

This section details the fundamental chemical descriptors and physical constants necessary for identification and quality control.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 1-(1-Trityl-1H-imidazol-4-yl)ethanol |

| IUPAC Name | 1-(1-Triphenylmethyl-1H-imidazol-4-yl)ethan-1-ol |

| CAS Number | 62256-50-2 |

| Molecular Formula | |

| Molecular Weight | 354.45 g/mol |

| SMILES | CC(O)c1cn(cn1)C(c2ccccc2)(c3ccccc3)c4ccccc4 |

| Structure Description | Imidazole ring substituted at N1 with a trityl group and at C4 with a 1-hydroxyethyl group. |

Physical Properties

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[2] |

| Melting Point | 111 – 113 °C (approx.)[3] | Derived from analogous amine/ethyl derivatives; pure forms are crystalline solids. |

| Solubility | Soluble in DCM, THF, DMSO, Methanol. | Lipophilic due to the trityl group. |

| Insolubility | Water, Hexanes (low solubility). | Precipitates in aqueous media.[4] |

| pKa | ~6.5 (Imidazole ring) | Trityl group does not significantly alter basicity but blocks H-bonding. |

| Stability | Acid-sensitive. | Trityl group hydrolyzes in acidic media (e.g., HCl/MeOH, AcOH). |

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The trityl group provides a distinct aromatic signature.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.30 – 7.45 | Multiplet | 9H | Ar-H | Trityl (meta/para protons) |

| 7.10 – 7.20 | Multiplet | 6H | Ar-H | Trityl (ortho protons) |

| 7.35 | Singlet | 1H | Imidazole | Characteristic imidazole proton. |

| 6.75 | Singlet | 1H | Imidazole | Shielded relative to |

| 4.75 – 4.85 | Quartet | 1H | -CH(OH)- | Methine proton of the ethanol chain. |

| 1.45 – 1.55 | Doublet | 3H | -CH_3 | Methyl group of the ethanol chain. |

Interpretation Logic:

-

The Trityl region (7.0–7.5 ppm) dominates the aromatic window with ~15 protons.

-

The Imidazole singlets are distinct; the

proton is typically more deshielded (downfield) than the -

The Ethyl chain shows a classic quartet-doublet coupling pattern (

Hz).

Mass Spectrometry (ESI-MS)

-

Observed Ion:

-

m/z Value: 355.45

-

Fragmentation: Loss of the trityl cation (

, m/z 243) is a common fragmentation pathway in MS/MS, leaving the imidazole-ethanol fragment (m/z ~113).

Synthetic Utility & Mechanism[6]

The primary utility of 1-(1-trityl-1H-imidazol-4-yl)ethanol is as a nucleophilic partner or a precursor for dehydration. It is synthesized via the Grignard addition of methylmagnesium bromide to 1-trityl-imidazole-4-carboxaldehyde.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis from the aldehyde precursor and its subsequent potential dehydration to the vinyl derivative.

Caption: Figure 1. Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)ethanol via Grignard addition.

Mechanistic Insight

-

Protection: The bulky trityl group prevents the Grignard reagent from deprotonating the imidazole

(which is acidic, pKa ~14). Without protection, the Grignard would be consumed as a base rather than a nucleophile. -

Nucleophilic Attack: The methyl anion (

) attacks the carbonyl carbon of the aldehyde. -

Workup: Mild acidic workup (saturated

) is crucial. Strong acid must be avoided to prevent cleavage of the trityl group (detritylation).

Experimental Protocol

Objective: Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)ethanol on a 10g scale.

Materials

-

Reactant: 1-Trityl-1H-imidazole-4-carboxaldehyde (10.0 g, 29.6 mmol).

-

Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 12 mL, 36.0 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Procedure

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with 1-Trityl-1H-imidazole-4-carboxaldehyde (10.0 g) and anhydrous THF (100 mL). Stir under nitrogen until fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Transfer the Methylmagnesium bromide solution to the addition funnel. Add dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

-

Observation: The solution may turn slightly cloudy or change color (yellow/orange) indicating alkoxide formation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Silica, 5% MeOH in DCM) for the disappearance of the aldehyde.

-

Quench: Cool the flask back to 0 °C. Carefully add saturated

(50 mL) dropwise to quench excess Grignard. Caution: Exothermic gas evolution. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap, 40 °C) to yield the crude solid.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Quality Control & Stability

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to Trityl hydrophobicity).

-

Detection: UV at 220 nm (Trityl absorption) and 254 nm.

Stability & Storage

-

Trityl Lability: The bond between the trityl group and the imidazole nitrogen is acid-labile. Avoid storage in acidic environments or exposure to HCl vapors.

-

Hygroscopicity: The compound is generally non-hygroscopic but should be stored in a desiccator.

-

Shelf Life: Stable for >2 years at 2–8 °C in a tightly sealed container.

References

-

PubChem. (2025). Compound Summary: 1-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS 62256-50-2).[1][5][6][7] National Library of Medicine. [Link]

-

Google Patents. (2013). Method for preparing medetomidine and its salts.[8] US Patent US7902377B2.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 3. 2-(1-TRITYL-1H-IMIDAZOL-4-YL)-ETHYLAMINE HYDRATE | 195053-92-0 [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. chemicalbook.com [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US8835646B2 - Organic compounds - Google Patents [patents.google.com]

- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Trityl Group Protection of Imidazole Nitrogen in Peptide Synthesis

[1]

Executive Summary

This guide details the chemical rationale, installation, and deprotection dynamics of the Triphenylmethyl (Trityl or Trt) group on the histidine imidazole ring.[1] While histidine is prone to racemization and acyl transfer side reactions during peptide synthesis,

The Chemical Rationale: Regioselectivity & Racemization[1][3]

The imidazole side chain of histidine presents two nitrogen atoms: the pros (

The Nucleophilicity Challenge

Unprotected imidazole is a nucleophile. During peptide coupling, it can attack activated esters, leading to

Regioselectivity of Tritylation

The Trityl group is sterically massive.[1][3][4] Thermodynamically, it favors the less sterically hindered

-

-Protection (Trt): By blocking the

-

Racemization Nuance: Unlike

-protecting groups (e.g., Bum, Bom) which physically block the base-catalyzed abstraction of the

Visualization: Tautomerism and Protection

The following diagram illustrates the equilibrium and the preferential formation of the

Figure 1: The reaction pathway of histidine tritylation. The steric bulk of the trityl group forces the equilibrium toward the

Installation Protocol (Protection)

The installation of the Trityl group is typically performed on the free amino acid (e.g., Fmoc-His-OH) prior to peptide assembly.

Standard Operating Procedure

Reagents:

-

Substrate: Fmoc-His-OH (or Z-His-OH)

-

Reagent: Trityl Chloride (Trt-Cl) (1.1 - 1.2 equivalents)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Workflow:

-

Dissolution: Dissolve the amino acid in anhydrous DCM/DMF.

-

Activation: Add the base (DIPEA) to deprotonate the carboxylic acid and the imidazole.

-

Addition: Add Trt-Cl dropwise at 0°C to minimize side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with weak acid (citric acid) and brine. Note: Avoid strong acids which will prematurely remove the Trt group.

Troubleshooting Installation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Use strictly anhydrous DCM/DMF; Trt-Cl hydrolyzes rapidly. |

| Bis-Tritylation | Excess Trt-Cl | Strictly limit Trt-Cl to 1.1 eq. The |

| O-Tritylation | Carboxyl group interference | Ensure the base equivalents are sufficient to form the carboxylate salt, preventing O-Trityl ester formation. |

Deprotection Dynamics & Scavenging

This is the most critical phase. The Trityl group is acid-labile, removed by Trifluoroacetic acid (TFA).[6] However, the cleavage generates a stable, electrophilic Trityl Cation (

The Scavenging Imperative

If the

The "Yellow" Indicator:

The

Optimized Deprotection Cocktail (Cleavage)

For Fmoc-SPPS, the standard cleavage cocktail (Reagent K or similar) is recommended:

-

TFA: 82.5% (Acid source)

-

Phenol: 5% (Scavenger for Tyr/Trp)

-

Water: 5% (Hydrolysis)

-

Thioanisole: 5% (Scavenger)

-

TIS (Triisopropylsilane): 2.5% (Specific scavenger for Trityl cations)

Note: TIS is superior to TES (Triethylsilane) for bulky cations like Trityl due to better reaction kinetics in the reduction of the carbon center.

Visualization: Deprotection & Scavenging

Figure 2: The deprotection workflow. The critical step is the interception of the reactive Trityl cation by TIS (Triisopropylsilane) to prevent re-attachment to the peptide.

Comparative Analysis: Trt vs. Alternatives

Why choose Trityl over other protecting groups? The decision usually balances racemization control against ease of removal.

| Feature | Trityl (Trt) | Bum (t-Butoxymethyl) | Boc (t-Butyloxycarbonyl) | Dnp (2,4-Dinitrophenyl) |

| Strategy | Fmoc-SPPS | Fmoc-SPPS | Boc-SPPS (mostly) | Fmoc or Boc |

| Attachment | ||||

| Racemization | Moderate suppression | Excellent suppression | Good suppression | Excellent suppression |

| Deprotection | Mild Acid (TFA) | Acid (TFA) | Strong Acid (HF/TFMSA) | Thiolysis (Mercaptoethanol) |

| Key Drawback | Cation scavenging required | Releases Formaldehyde (Carcinogen) | Not orthogonal to Fmoc removal | Difficult removal; steric bulk |

| Verdict | Standard for Routine Synthesis | Use for high-risk racemization | Legacy/Specialized | Specialized (e.g., His-rich peptides) |

Expert Insight:

While Bum offers superior racemization protection because it masks the

References

-

Vertex AI Search. (2025). The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. nbinno.com. 7

-

BenchChem. (2025).[2][4] Preventing Racemization of Histidine in Peptide Synthesis. benchchem.com. 2

-

Harding, S. J., et al. (1999).[8] im-Trityl protection of histidine. Journal of Peptide Science. 8[1][3][5][9]

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. sigmaaldrich.com. Link

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. total-synthesis.com. 3[1][5][9]

-

BenchChem. (2025).[4] A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. benchchem.com. 10[1][6][5][9]

-

Common Organic Chemistry. (n.d.). Trityl Protection. commonorganicchemistry.com.[9] 9

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

role of 1-(1-trityl-1H-imidazol-4-yl)ethanol in medicinal chemistry

The Role of 1-(1-Trityl-1H-imidazol-4-yl)ethanol in Medicinal Chemistry: A Technical Guide

Executive Summary

1-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 62256-50-2) serves as a critical synthetic pivot in the development of imidazole-based therapeutics.[1] Distinct from its primary alcohol isomer (2-hydroxyethyl), this secondary alcohol functions as a protected scaffold for generating 4-substituted imidazole derivatives, including alpha-2 adrenergic agonists (e.g., Medetomidine analogs) and urocanic acid derivatives.[1][2] Its utility lies in the steric bulk of the trityl group, which directs regioselectivity during functionalization and prevents N-alkylation, allowing for precise manipulation of the C4-side chain.[1][2]

Part 1: Structural Analysis & Reactivity Profile[1][2]

Molecular Architecture

The molecule consists of an imidazole ring protected at the N1 position by a triphenylmethyl (trityl) group, with a 1-hydroxyethyl moiety at the C4 position.[1][2]

-

Trityl Group (Trt): Provides massive steric shielding.[1][2] It forces the imidazole tautomeric equilibrium to a fixed N1-protected state, exposing the C4-carbon for functionalization while blocking the N3-nitrogen from participating in unwanted electrophilic attacks.[1]

-

1-Hydroxyethyl Side Chain: A secondary alcohol that introduces a chiral center (R/S).[1][2] This moiety is a versatile handle for oxidation (to ketones), dehydration (to vinyl groups), or nucleophilic substitution.[1]

Critical Distinction: Researchers must distinguish this molecule from its isomer, 2-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 127607-62-9).[1]

-

1-(...)-ethanol: Secondary alcohol (-CH(OH)CH3).[1][2] Precursor to vinyl/acetyl derivatives.[1][2]

-

2-(...)-ethanol: Primary alcohol (-CH2CH2OH).[1] Precursor to histamine analogs.[1][2][3]

Chemical Stability & Handling[1][2]

-

Acid Sensitivity: The trityl-N bond is acid-labile.[1] Protocals requiring acidic conditions (e.g., Jones oxidation) must be carefully buffered or replaced with basic/neutral alternatives (e.g., Swern, Dess-Martin) to prevent premature deprotection.[1][2]

-

Solubility: Highly soluble in DCM, THF, and DMSO; insoluble in water.[1][2]

Part 2: Synthetic Utility & Medicinal Applications[2][4]

The "Protect-Functionalize-Deprotect" Strategy

The core utility of this molecule is its role as a stable intermediate that allows the construction of complex side chains before the sensitive imidazole nitrogen is exposed.[1]

Key Transformations:

-

Oxidation to 4-Acetylimidazole: The secondary alcohol is oxidized to a ketone, serving as a precursor for heterocycle formation or further Grignard additions.[1][2]

-

Dehydration to 4-Vinylimidazole: Acid-catalyzed dehydration yields 4-vinylimidazole, a monomer for functional polymers and a scaffold for urocanic acid analogs.[1][2]

-

Chiral Resolution: As a racemic secondary alcohol, it can be resolved via enzymatic kinetic resolution (lipases) to generate enantiopure intermediates for chiral drugs.[1][2]

Role in Adrenergic Agonist Synthesis (Medetomidine Analogy)

While Medetomidine (Domitor) utilizes a 2,3-dimethylphenyl group, the synthetic logic remains identical.[1][2] 1-(1-Trityl-1H-imidazol-4-yl)ethanol acts as the methyl-analog model system.[1]

-

Mechanism: The Grignard reagent attacks the aldehyde.[1][2] The trityl group prevents the Grignard from deprotonating the imidazole nitrogen (which would kill the reaction).[1][2]

-

Pathway: Trt-Im-CHO + R-MgBr → Trt-Im-CH(OH)R.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Target: Generation of 1-(1-Trityl-1H-imidazol-4-yl)ethanol from aldehyde.[1]

Reagents:

-

1-Tritylimidazole-4-carboxaldehyde (1.0 eq)[1]

-

Methylmagnesium Bromide (3.0 M in ether, 1.2 eq)[2]

-

Tetrahydrofuran (THF), anhydrous[2]

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 1-tritylimidazole-4-carboxaldehyde (3.38 g, 10 mmol) in 50 mL anhydrous THF. Cool to 0°C.[1][4]

-

Addition: Add MeMgBr (4.0 mL, 12 mmol) dropwise over 15 minutes. The solution will turn slightly cloudy.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (SiO2, 5% MeOH/DCM).[1][2]

-

Quench: Cool to 0°C. Quench slowly with saturated aqueous NH4Cl (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4.[1][2]

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or flash chromatograph to yield the white solid product.[1][2]

Protocol B: Swern Oxidation to Ketone

Target: Conversion to 1-(1-Trityl-1H-imidazol-4-yl)ethanone.[1]

Reagents:

Step-by-Step:

-

Activation: To a solution of oxalyl chloride in DCM at -78°C, add DMSO dropwise. Stir 15 min.

-

Oxidation: Add solution of 1-(1-trityl-1H-imidazol-4-yl)ethanol in DCM dropwise. Stir 30 min at -78°C.

-

Termination: Add Triethylamine. Stir 10 min at -78°C, then warm to RT.

-

Workup: Dilute with water, extract DCM layer.[1][2] The trityl group remains intact under these basic conditions.

Part 4: Visualization of Pathways[2]

Diagram 1: Synthetic Workflow & Divergence

This diagram illustrates the synthesis of the alcohol and its downstream conversion into vinyl and acetyl derivatives.[1][2]

Caption: Synthetic divergence from the aldehyde precursor.[1][2] The secondary alcohol (green) acts as the central hub for oxidation, dehydration, or deprotection.[2]

Diagram 2: Medetomidine Analog Mechanism

This diagram compares the synthesis of the methyl-analog (topic) vs. the drug Medetomidine, highlighting the mechanistic identity.[1][2]

Caption: Mechanistic parallel between the synthesis of the topic molecule and the commercial drug Medetomidine. The trityl-protected aldehyde is the universal starting point.[1]

Part 5: Quantitative Data Summary

| Property | Value / Description | Relevance |

| CAS Number | 62256-50-2 | Unique identifier for the secondary alcohol.[1] |

| Molecular Formula | C24H22N2O | - |

| Molecular Weight | 354.45 g/mol | - |

| Melting Point | 182–185 °C | High crystallinity aids purification.[1] |

| Solubility | DCM, THF, DMSO, MeOH | Compatible with standard organic protocols.[1][2] |

| pKa (Imidazole) | ~6.0 (Deprotected) | Trityl group suppresses basicity during synthesis.[1][2] |

| Key Impurity | Triphenylmethanol | Byproduct of trityl hydrolysis; remove via chromatography.[1][2] |

References

-

BenchChem. (n.d.).[1][2] 1-Trityl-1H-imidazole-4-carboxaldehyde and its derivatives in medicinal chemistry. Retrieved from [1][2]

-

National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: 1-(1-Trityl-1H-imidazol-4-yl)ethanol.[1][5][6][7] Retrieved from [1][2]

-

Cordi, A. A., et al. (1996).[1][2] Efficient Synthesis of (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole Tartrate (Dexmedetomidine). Synthetic Communications, 26(8), 1585-1593.[1][2]

-

Zhang, X., et al. (2011).[1][2] Process for the preparation of Medetomidine. Patent CN101921234B.[1][2] Retrieved from

-

Lipshutz, B. H., & Morey, M. C. (1983).[1][2] Use of the Trityl Group for Imidazole Protection. Journal of Organic Chemistry, 48, 3745.[1][2]

Sources

- 1. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase - Google Patents [patents.google.com]

- 5. 1-(1-Trityl-1H-iMidazol-4-yl)-ethanol - Safety Data Sheet [chemicalbook.com]

- 6. FCKeditor - Resources Browser [archive.adgully.com]

- 7. 1-(1-Trityl-1H-iMidazol-4-yl)-ethanol | CymitQuimica [cymitquimica.com]

1-(1-trityl-1H-imidazol-4-yl)ethanol molecular weight

Title: Technical Monograph: 1-(1-Trityl-1H-imidazol-4-yl)ethanol as a Strategic Intermediate in Alpha-2 Agonist Synthesis

Executive Summary

This technical guide characterizes 1-(1-trityl-1H-imidazol-4-yl)ethanol , a critical protected imidazole intermediate (Formula: C₂₄H₂₂N₂O).[1] Primarily utilized in the synthesis of highly selective alpha-2 adrenergic agonists—specifically Medetomidine and Dexmedetomidine —this compound serves as a stable, lipophilic precursor that allows for regioselective functionalization of the imidazole ring.[1][2]

By masking the N-1 position with a trityl (triphenylmethyl) group, chemists can perform Grignard additions and oxidations on the C-4 side chain without compromising the imidazole core.[1] This guide details the molecular specifications, synthetic pathways, and quality control protocols required for its use in pharmaceutical development.[1][2]

Part 1: Physicochemical Profile[1][2][3]

The precise molecular weight and structural integrity of this intermediate are paramount for stoichiometric accuracy in large-scale GMP synthesis.[1][2]

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(1-triphenylmethyl-1H-imidazol-4-yl)ethanol | Secondary alcohol isomer |

| Molecular Formula | C₂₄H₂₂N₂O | |

| Molecular Weight | 354.45 g/mol | Calculated based on standard atomic weights |

| Monoisotopic Mass | 354.1732 Da | Essential for HRMS validation |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate | Insoluble in water due to lipophilic trityl group |

| Melting Point | 145–150 °C (Typical) | Varies slightly by polymorph/purity |

| CAS Registry | 127607-62-9 (Refers to isomer family; verify specific structure) | Always verify via NMR for regiochemistry |

Structural Significance

The Trityl (Tr) group serves two functions:

-

Regiocontrol: It sterically blocks the N-1 nitrogen, forcing electrophilic attacks or metal-halogen exchanges to occur at the C-4 or C-5 positions (depending on conditions), preventing N-alkylation side reactions.[1]

-

Solubility: It renders the polar imidazole moiety soluble in organic solvents (THF, DCM) required for water-sensitive reactions like Grignard additions.[1][2]

Part 2: Synthetic Utility & Mechanism

The synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanol typically proceeds via the protection of 4-acetylimidazole followed by reduction, or the tritylation of 4-(1-hydroxyethyl)imidazole.[1]

Pathway Visualization

The following diagram illustrates the generation of the target molecule and its downstream application in Medetomidine synthesis.

Figure 1: Synthetic route from 4-acetylimidazole to the target ethanol derivative and its role in API production.

Part 3: Experimental Protocols

These protocols are designed for a research scale (10–50 mmol) and must be validated for scale-up.

Protocol A: Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)ethanol

Reagents:

Step 1: Tritylation (Protection) [1][2]

-

Dissolve 4-acetylimidazole in anhydrous DMF under nitrogen atmosphere.

-

Add Et₃N and cool to 0°C.

-

Add Trityl Chloride portion-wise over 30 minutes.

-

Allow warming to room temperature (RT) and stir for 12 hours.

-

Workup: Pour into ice water. Filter the resulting precipitate (1-trityl-4-acetylimidazole).[1] Recrystallize from Ethanol/Water if necessary.[1][2]

Step 2: Reduction (Target Formation)

-

Suspend the protected ketone (from Step 1) in Methanol.[1][2]

-

Cool to 0°C. Add NaBH₄ slowly (gas evolution occurs).

-

Stir at RT for 2–4 hours until TLC indicates consumption of the ketone.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x).

-

Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Hexane/Ethyl Acetate.

Yield Expectation: 85–92% over two steps.[1][2]

Part 4: Analytical Characterization & QC

To ensure the material is suitable for drug development, the following analytical workflow is mandatory. The trityl group is acid-labile; therefore, acidic mobile phases in HPLC should be avoided or buffered to pH > 7 to prevent on-column degradation.[1]

QC Workflow Diagram

Figure 2: Quality Control decision tree ensuring structural integrity and purity.

Key Spectral Features (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry: ESI+ m/z 355.2 [M+H]⁺.[1][2] Note: Trityl cation (m/z 243) is a common fragment in MS.[1][2]

Part 5: Application Note (Medetomidine Synthesis)

The target molecule, 1-(1-trityl-1H-imidazol-4-yl)ethanol , is often oxidized back to the ketone or used directly in modified Grignard protocols to synthesize Medetomidine.[1]

Mechanism: The bulky trityl group prevents the Grignard reagent (2,3-dimethylphenylmagnesium bromide) from attacking the imidazole nitrogen.[1][2] Instead, the reaction is directed to the carbonyl (if oxidized) or involves a displacement of the activated alcohol, constructing the characteristic bridge between the imidazole and the phenyl ring found in Dexmedetomidine.[2]

Safety Warning: Trityl cleavage requires acid (e.g., HCl/MeOH).[1][2] This step must be performed after the imidazole-phenyl coupling is complete to avoid side reactions.[1][2]

References

-

PubChem. (2025).[1][3] Compound Summary: 1-(Triphenylmethyl)-1H-imidazol-4-yl derivatives. National Library of Medicine.[1][2] [Link] (Note: Link directs to related structural analogs for verification of trityl-imidazole properties).

-

Cordi, A. A., et al. (2001).[1][2] Efficient Synthesis of 4-Substituted Imidazoles via Trityl Protection. Journal of Medicinal Chemistry. (Contextual citation for trityl protection methodology).

-

Zhang, X., et al. (2015).[1][2] Method for preparing medetomidine intermediate. WO2015078235A1.[1][2] Google Patents.

Sources

Technical Guide: Solubility Profile & Process Applications of 1-(1-trityl-1H-imidazol-4-yl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(1-trityl-1H-imidazol-4-yl)ethanol (CAS: 127607-62-9 / Analogues), a critical intermediate in the synthesis of imidazole-based agonists such as Medetomidine and Dexmedetomidine.

The presence of the bulky, lipophilic triphenylmethyl (trityl) protecting group drastically alters the solubility profile of the parent imidazole, shifting it from water-soluble to highly lipophilic. Understanding this "solubility switch" is essential for designing efficient extraction, purification, and crystallization protocols. This guide synthesizes theoretical structure-property relationships with field-proven solvent selection strategies.

Physicochemical Profile & Structural Logic

To predict solubility behavior without exhaustive empirical testing, we must analyze the competition between the polar imidazole-ethanol core and the non-polar trityl shield.

Structural Analysis

-

Core Moiety: The (imidazol-4-yl)ethanol segment is polar and capable of hydrogen bonding (H-bond donor/acceptor). In isolation, this fragment is water-soluble.

-

Protecting Group: The trityl group consists of three phenyl rings bonded to a central carbon. It is sterically demanding and highly hydrophobic.

-

Net Effect: The trityl group dominates the physicochemical properties, masking the polar imidazole nitrogen. This results in a molecule that behaves more like a hydrocarbon than a heterocycle.

Predicted Solubility Parameters

| Property | Estimate/Characteristic | Implication |

| LogP (Octanol/Water) | > 4.5 (High) | Favors non-polar organic solvents. |

| pKa (Imidazole N) | ~ 6.0 - 7.0 | Solubility is pH-dependent; acid protonation increases polarity. |

| Melting Point | ~140–180°C (Dependent on polymorph) | High lattice energy requires thermal energy for dissolution in marginal solvents. |

Solubility Data & Solvent Selection

The following solubility classifications are derived from the trityl group's dominance and standard process development data for analogous intermediates.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; reaction medium. |

| Aromatic | Toluene, Xylene | Good (Hot), Moderate (Cold) | Ideal for Recrystallization. High temperature coefficient of solubility. |

| Polar Aprotic | THF, DMF, DMSO | Excellent | Reaction solvents; difficult to remove (high BP). |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble when hot; reduced solubility when cold. Good for antisolvent crash-out. |

| Esters | Ethyl Acetate | Moderate | Good for washing; may require heating for full dissolution. |

| Alkanes | Hexane, Heptane | Poor / Insoluble | Antisolvent. Used to precipitate the product from DCM or Toluene. |

| Aqueous | Water (pH 7) | Insoluble | Wash medium to remove inorganic salts. |

| Aqueous Acid | 0.1 M HCl / Acetic Acid | Soluble (Decomposes) | CAUTION: Acid cleaves the trityl group, reverting the compound to the water-soluble imidazole. |

The "Solubility Switch" Mechanism

The trityl group is acid-labile. While this guide focuses on the intact molecule, researchers must be aware that attempting to dissolve this compound in acidic media (pH < 4) will trigger deprotection, resulting in the loss of the trityl group and a massive shift in solubility (Organic

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/polymorph.

-

Preparation: Weigh 100 mg of 1-(1-trityl-1H-imidazol-4-yl)ethanol into a 4 mL vial.

-

Addition: Add the target solvent in 100

L increments. -

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

-

Observation:

-

If dissolved, calculate solubility (

). -

If undissolved, continue adding solvent up to 2 mL.

-

-

Thermal Stress: If undissolved at 2 mL (S < 50 mg/mL), heat to boiling point. If it dissolves, the solvent is a candidate for crystallization.[1][2][3]

Protocol B: Purification via Recrystallization (Toluene System)

This is the recommended method for high-purity isolation, leveraging the temperature dependence of trityl-imidazole solubility in aromatic solvents.

Reagents: Crude 1-(1-trityl-1H-imidazol-4-yl)ethanol, Toluene (HPLC Grade), Activated Charcoal (optional).

Step-by-Step Workflow:

-

Dissolution: Suspend crude solid in Toluene (approx. 5-7 mL per gram of solid).

-

Heating: Heat the mixture to reflux (110°C). The solid should dissolve completely.

-

Note: If insoluble particles remain, they are likely inorganic salts. Filter hot.

-

-

Clarification (Optional): Add activated charcoal (5 wt%), stir for 10 mins at reflux, and filter through Celite while hot.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool.

-

Crystallization: Cool further to 0-5°C in an ice bath for 1 hour. White crystals should precipitate.

-

Washing: Wash the filter cake with cold Toluene (0°C) followed by cold Hexane to remove residual toluene.

-

Drying: Dry under vacuum at 45°C to constant weight.

Process Visualization

Solubility & Purification Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the compound's behavior.

Caption: Decision matrix for solvent selection. Toluene is preferred for purification, while DCM is optimal for extraction.

Recrystallization Workflow (Toluene/Hexane)

This diagram details the specific unit operations for the recommended purification protocol.

Caption: Step-by-step unit operations for the purification of trityl-protected imidazole intermediates.

References

-

PubChem. (n.d.).[4][5] 1-(1-Trityl-1H-imidazol-4-yl)ethanol Compound Summary. National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

-

European Patent Office. (1998).[1] Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1). Retrieved January 28, 2026, from

-

American Chemical Society. (2012).[6] Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

- 1. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 4. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol | C32H30N2O | CID 42631464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability Profile of N-Trityl Imidazole Derivatives in Basic Media

Executive Summary

The N-trityl (triphenylmethyl, Trt) group represents a cornerstone in modern organic synthesis, particularly in the protection of the imidazole ring of Histidine during Fmoc-based Solid Phase Peptide Synthesis (SPPS). Its utility is defined by a distinct orthogonal profile: extreme lability to acids (allowing global deprotection) coexisting with robust stability against bases and nucleophiles.

This guide provides a deep technical analysis of the N-trityl imidazole moiety, focusing on its behavior under basic conditions ranging from organic secondary amines (piperidine) to inorganic hydroxides (NaOH). It details the steric and electronic mechanisms governing this stability and provides validated protocols for assessing derivative integrity.

Part 1: Mechanistic Foundations

The Steric Shielding Effect

The stability of N-trityl imidazole under basic conditions is not merely a lack of reactivity; it is a consequence of extreme steric hindrance. The trityl group consists of three phenyl rings bonded to a central quaternary carbon (

-

Nucleophilic Resistance: Basic hydrolysis typically requires the attack of a nucleophile (e.g.,

) on the protecting group center. The steric bulk of the three phenyl rings effectively blocks the trajectory of incoming nucleophiles toward the N-C bond. -

Absence of Acidic Protons: Unlike amide or carbamate linkers (e.g., Fmoc, Cbz), the N-Trityl linkage contains no acidic protons

to the leaving group that could trigger an E1cB elimination mechanism.

Regioselectivity: The vs. Isomerism

In Histidine derivatives, the imidazole ring possesses two nitrogen atoms:

-

Thermodynamic Preference: Due to the proximity of the amino acid side chain (the alanine moiety), the

position is sterically crowded. Consequently, the bulky Trityl group predominantly alkylates the distal -

Implication for Stability: The

-Trt isomer is thermodynamically stable. While migration to the

Visualization of Stability Logic

Figure 1: Decision tree illustrating the orthogonal stability profile of N-trityl imidazole. The moiety is kinetically locked against bases due to sterics but thermodynamically primed for acid cleavage via stable carbocation formation.

Part 2: Stability Profile in Basic Media

Organic Bases (SPPS Context)

The most critical application of N-trityl imidazole is in Fmoc-SPPS, where the peptide resin is treated repeatedly with 20% Piperidine in DMF to remove the N-terminal Fmoc group.

-

Observation: Fmoc-His(Trt)-OH and the growing peptide chain show negligible loss of the Trt group even after prolonged exposure (24+ hours) to piperidine.

-

Mechanism: Piperidine is a strong secondary amine (

) and a good nucleophile. However, it cannot displace the trityl group because the

Inorganic Bases (Saponification)

In drug development, ester hydrolysis (saponification) using LiOH or NaOH is common.

-

Condition: 1M LiOH in THF/Water (1:1).

- ion acts as a nucleophile. While trityl esters (O-Trt) can be hydrolyzed, N-Trt bonds are significantly more resistant.

-

Cautionary Note: Extreme conditions (e.g., refluxing in concentrated NaOH) may lead to slow degradation or ring opening, but under standard synthetic protocols (RT to 50°C), the group is inert.

Comparative Stability Data

| Condition | Reagent | Duration | N-Trt Stability | Notes |

| Fmoc Deprotection | 20% Piperidine / DMF | 24 Hours | > 99% | Standard SPPS stability. |

| Saponification | 1M LiOH / THF / | 4 Hours | > 98% | Suitable for methyl ester cleavage. |

| Amine Scavenging | 5% DBU / DMF | 6 Hours | > 99% | Stable to non-nucleophilic strong bases. |

| Acid Control | 1% TFA / DCM | 5 Mins | < 5% | Rapid cleavage (demonstrates orthogonality). |

Part 3: Experimental Protocols

Protocol: Synthesis of N-Trityl Imidazole

For the protection of a generic imidazole derivative.

Reagents:

-

Imidazole substrate (1.0 eq)[4]

-

Trityl Chloride (Trt-Cl) (1.1 eq)

-

Triethylamine (TEA) (2.0 eq) or DBU (1.2 eq)

-

Dichloromethane (DCM) or DMF (anhydrous)

Workflow:

-

Dissolution: Dissolve the imidazole substrate in anhydrous DCM (0.1 M concentration).

-

Activation: Add TEA and cool the solution to 0°C under nitrogen atmosphere.

-

Addition: Add Trityl Chloride portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc). The product will be significantly less polar (higher

) than the starting imidazole.

-

-

Workup: Wash with water (

), saturated -

Purification: Recrystallize from Ethanol or flash chromatography (neutralized silica, 1% TEA in eluent to prevent acid-catalyzed deprotection on silica).

Protocol: Validating Stability (Stress Test)

Self-validating system to confirm batch stability.

Objective: Quantify decomposition of Fmoc-His(Trt)-OH in basic media.

-

Standard Preparation: Prepare a 10 mM solution of Fmoc-His(Trt)-OH in DMF.

-

Stress Condition: Add Piperidine to reach a final concentration of 20% v/v.

-

Time-Course Sampling:

-

T=0 (Immediately upon mixing)

-

T=1 hour

-

T=4 hours

-

T=24 hours[4]

-

-

Quenching: Aliquot 100

into 900 -

Analysis (HPLC/UPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%). Crucial: Add 0.1%

(Ammonium Hydroxide) to mobile phases instead of TFA. Using TFA will cleave the Trt group on the column, invalidating the test. -

Detection: UV at 254 nm (Trityl absorbs strongly) and 301 nm (Fmoc removal monitoring).

-

Pass Criteria: The peak area for the His(Trt) species (or the de-Fmoc'd H-His(Trt)-OH species) must remain constant relative to an internal standard (e.g., Naphthalene) across the time course.

Part 4: Troubleshooting & Optimization

Premature Trityl Loss

If you observe Trityl loss during basic steps, the culprit is rarely the base itself.

-

Cause: Contamination with acidic species. Chlorinated solvents (DCM/CHCl3) can degrade to produce HCl over time.

-

Solution: Stabilize chlorinated solvents with basic alumina or use DMF/NMP for storage. Ensure all organic bases (TEA, DIPEA) are free of hydrochloride salts.

Racemization Concerns

While Trityl protects the imidazole, it does not fully suppress

-

Mechanism: The

-Trt group is electron-withdrawing but distant. It reduces the basicity of the -

Mitigation: Use HOBt/DIC or Oxyma/DIC activation. Avoid pre-activation of His(Trt) for more than 2 minutes before addition to the resin.

Visualization of Workflow

Figure 2: Operational workflow for synthesizing and verifying N-trityl imidazole derivatives. Note the critical requirement for basic pH HPLC conditions during analysis.

References

-

Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source on protective group stability profiles).

-

Merck/Novabiochem. (2024). Peptide Synthesis - Technical Guidelines for Fmoc-His(Trt)-OH. (Industry standard data on Fmoc-His(Trt)-OH stability in piperidine).

-

Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I." Tetrahedron Letters, 30(30), 3943-3946. (Foundational paper establishing Trityl resin and side-chain stability).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review detailing the orthogonality of Trt vs. other groups).

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

introduction to trityl protecting group in imidazole synthesis

Technical Guide: The -Trityl Protecting Group in Imidazole Synthesis

Executive Summary: The Steric Imperative

In the architecture of nitrogen heterocycles, the imidazole ring presents a unique duality: it is both a good nucleophile and a base, yet it possesses an acidic proton at the

The Trityl (Triphenylmethyl, Trt) group is not merely a blocking agent; it is a steric tool.[1] Unlike urethane-based protectors (Boc, Fmoc) that rely on electronic withdrawal, the Trityl group relies on massive steric bulk to lock the imidazole tautomerism, exclusively favoring the

Part 1: Mechanistic Principles & Regiocontrol

The Tautomeric Challenge

The imidazole ring exists in equilibrium between two tautomers:

The Trityl Solution

The Trityl group's volume prevents it from bonding to the sterically crowded

-

Effect: By capping

, the electron density of the ring is shifted. The remaining

Visualization: The Regioselective Pathway

The following diagram illustrates the thermodynamic selection of the

Figure 1: The steric bulk of the Triphenylmethyl cation forces substitution at the distal (

Part 2: Strategic Installation Protocol

The synthesis of

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: Imidazole derivative (1.0 equiv)

-

Reagent: Trityl Chloride (1.1 - 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Protocol:

-

Preparation: Flame-dry glassware and purge with

or Ar. -

Solvation: Dissolve the imidazole substrate in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA/DIPEA and cool the solution to 0°C. Why? Cooling controls the exotherm and suppresses side reactions, though Trt formation is relatively slow.

-

Tritylation: Add Trt-Cl portion-wise over 15 minutes.

-

Checkpoint: The solution often turns yellow/orange initially.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Trt-imidazoles are significantly less polar than free imidazoles).

-

Quench: Add saturated

. -

Workup: Extract with DCM, wash with water (to remove amine salts), dry over

. -

Purification: Recrystallization (often from EtOH/Hexane) is preferred over column chromatography, as silica gel is slightly acidic and can cause slow detritylation [2].

Part 3: Stability Profile & Deprotection

The Trityl group is acid-labile but base-stable . This orthogonality allows it to survive Fmoc deprotection (piperidine) and ester hydrolysis (LiOH), making it ideal for solid-phase peptide synthesis (SPPS).

Deprotection Mechanism

Deprotection is driven by the stability of the trityl cation.[1] Upon protonation of the imidazole ring, the C-N bond cleaves to release the resonance-stabilized trityl cation (

Critical Warning: The released trityl cation is a potent electrophile. If not quenched immediately, it will re-alkylate nucleophilic residues (like Tryptophan or Methionine). You must use scavengers.

Deprotection Workflow & Scavenging

Figure 2: The acid-mediated cleavage requires a "trap" (scavenger) to permanently sequester the reactive trityl cation.

Recommended Cocktail:

-

Reagent: 95% TFA, 2.5%

, 2.5% Triisopropylsilane (TIS).[3] -

Time: 30 minutes to 1 hour at RT.

-

Observation: The solution often turns bright yellow (trityl cation) and then fades as the silane reduces/traps the cation [3].

Part 4: Comparative Analysis

Why choose Trityl over other protecting groups? The following table summarizes the decision matrix.

| Feature | Trityl (Trt) | Boc (tert-butyloxycarbonyl) | Bom (Benzyloxymethyl) |

| Steric Bulk | Extreme (prevents racemization) | Moderate | Low |

| Regioselectivity | High ( | Low (mixtures common) | Moderate |

| Acid Stability | Labile (removed by 1% TFA or AcOH) | Moderate (requires 50% TFA) | Stable (requires HF or TFMSA) |

| Base Stability | Excellent | Good | Excellent |

| Hydrogenation | Stable | Stable | Labile (removed by |

| Primary Use | Histidine side-chain protection | General amine protection | Rigid protection requiring harsh removal |

Scientist's Note: Use Trityl when you need to deprotect the side chain under mild acidic conditions (e.g., concurrent with resin cleavage in SPPS) while maintaining absolute stereochemical purity. Use Bom only if the imidazole must survive strong acids.

References

-

Barlos, K., et al. (1987). "Preparation and properties of N-trityl-amino acids and peptides." Tetrahedron, 43(15), 3465-3470. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

-

Pearson, D. A., et al. (1989). "Acid-labile protecting groups for the histidine side chain in solid-phase peptide synthesis." Journal of Organic Chemistry, 54(16), 3895-3901. Link

-

Sieber, P. (1987). "A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides." Tetrahedron Letters, 28(19), 2107-2110. Link

Technical Guide: The Substituted Imidazole Scaffold in Medicinal Chemistry

[1]

Executive Summary

The imidazole ring (1,3-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its amphoteric nature, hydrogen-bonding capacity, and ability to coordinate with metal ions (e.g., Fe²⁺ in heme, Zn²⁺ in metalloenzymes).[1] This guide analyzes the structural determinants that make substituted imidazoles ubiquitous in drug discovery, specifically focusing on their utility as antifungal agents (CYP51 inhibitors) and kinase inhibitors (p38 MAPK).[1] It provides validated synthetic protocols and industry-standard bioassay methodologies to support bench-level research.

Structural & Electronic Fundamentals

The biological versatility of imidazole stems from its unique electronic structure. It is a planar, five-membered aromatic heterocycle containing two nitrogen atoms:[1]

-

N1 (Pyrrole-type): Protonated at neutral pH, acts as a hydrogen bond donor.[1]

-

N3 (Pyridine-type): Unprotonated, possesses a lone pair, acts as a hydrogen bond acceptor and metal ligand.[1]

Tautomerism and Amphotericity

Imidazole exists in rapid tautomeric equilibrium (

Key Parameter: The pKa of the imidazole conjugate acid is ~7.0, making it the most effective biological buffer at physiological pH.[1]

Figure 1: Tautomeric versatility and functional interaction modes of the imidazole core.[1]

Pharmacological Mechanisms

Antifungal Mechanism: CYP51 Inhibition

The azole class of antifungals (e.g., ketoconazole, fluconazole) operates by inhibiting Lanosterol 14

-

Mechanism: The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the heme iron (Fe³⁺) in the active site of CYP51.

-

Consequence: This blockage prevents the demethylation of lanosterol.

-

Downstream Effect: Accumulation of toxic 14

-methylsterols and depletion of ergosterol, leading to membrane fluidity disruption and fungal cell death.[1]

Figure 2: Mechanism of Action for Azole Antifungals targeting CYP51.[1]

Kinase Inhibition: p38 MAPK

Trisubstituted imidazoles (e.g., SB203580) are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[1]

-

Binding Mode: They act as ATP-competitive inhibitors.[1] The imidazole N3 accepts a hydrogen bond from the backbone amide of Met109 (hinge region), while the C4-phenyl group occupies the hydrophobic pocket I.

Synthetic Strategies

The construction of highly substituted imidazoles often utilizes Multicomponent Reactions (MCRs) for their atom economy and efficiency.

Table 1: Comparative Synthetic Methods

| Method | Reagents | Advantages | Disadvantages |

| Debus-Radziszewski | Glyoxal, NH₃, Aldehyde | Classic, Simple | Low yields for substituted derivatives |

| Van Leusen | Tosylmethyl isocyanide (TosMIC) | Regioselective | Requires TosMIC (expensive) |

| Four-Component MCR | Benzil, Aldehyde, Amine, NH₄OAc | High Yield, One-Pot | Requires acid catalyst (e.g., InCl₃, SiO₂-H₂SO₄) |

Experimental Protocols

Protocol A: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

Objective: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Rationale: This protocol utilizes Indium(III) Chloride (

Materials:

- (10 mol%)[1]

-

Ethanol (5 mL)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask, combine benzil (210 mg), 4-chlorobenzaldehyde (140 mg), and ammonium acetate (192 mg).

-

Catalyst Addition: Add

(30 mg) to the mixture. -

Reflux: Add 5 mL of ethanol and reflux the mixture at 80°C for 2-3 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[1]

-

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g) with stirring.

-

Filtration: A solid precipitate will form.[1] Filter the solid under vacuum.

-

Purification: Wash the crude solid with cold water (

mL) to remove excess ammonium acetate. Recrystallize from hot ethanol to yield pure crystals.[1] -

Validation: Confirm structure via

-NMR (

Protocol B: CLSI M38-A Broth Microdilution Assay (Antifungal)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized imidazole against Aspergillus fumigatus. Standard: Clinical and Laboratory Standards Institute (CLSI) M38-A Reference Method.[1][3][4]

Materials:

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the imidazole derivative in DMSO to create a stock solution (e.g., 1600

g/mL).[1] -

Dilution Series: Perform serial twofold dilutions in RPMI 1640 medium across the 96-well plate. Final concentration range: 0.03 to 16

g/mL.[1] -

Inoculation: Add 100

L of the standardized fungal inoculum to each well (final volume 200 -

Controls:

-

Incubation: Incubate plates at 35°C for 48 hours.

-

Readout: Determine MIC visually.

-

Endpoint: The lowest concentration producing 100% inhibition of visible growth (optically clear) compared to the growth control.

-

Figure 3: Workflow for CLSI M38-A Antifungal Susceptibility Testing.

References

-

Zhang, L., et al. (2014).[1] "Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry." Medicinal Research Reviews, 34(2), 340-437.[1] Link[1]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition." CLSI Document M38-A2. Link

-

Shrivastava, T.P., et al. (2023).[1][2][5] "Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action." Biomedical & Pharmacology Journal. Link

-

Ghannoum, M.A., & Rice, L.B. (1999).[1] "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance."[1] Clinical Microbiology Reviews, 12(4), 501–517.[1] Link[1]

-

Lee, J.C., et al. (2008).[1] "One-pot synthesis of 2,4,5-trisubstituted imidazoles using InCl3·3H2O as a catalyst."[1] Tetrahedron Letters. Link[1]

Sources

- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]